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Compound of Interest

Compound Name: aurovertin

Cat. No.: B1171891 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of aurovertin's binding to the beta

subunit of F-type ATP synthase (ATPase), a critical enzyme in cellular energy metabolism.

Aurovertin, a mycotoxin produced by the fungus Calcarisporium arbuscula, acts as a potent,

non-competitive inhibitor of ATPase, exhibiting a more pronounced effect on ATP synthesis

than on its hydrolysis. Understanding the intricacies of this interaction is paramount for the

development of novel therapeutics targeting cellular bioenergetics, a field of growing

importance in oncology, neurology, and metabolic diseases.

The Binding Site and Key Molecular Interactions
Aurovertin targets the F1 catalytic portion of the ATPase complex, specifically binding to its β

subunits.[1] X-ray crystallography studies of the bovine mitochondrial F1-ATPase have

revealed that aurovertin B binds to two of the three β subunits, designated βTP and βE, within

a cleft situated between the nucleotide-binding domain and the C-terminal domain.[2][3] The

third β subunit, βDP, which is occupied by ADP, does not bind aurovertin as its binding pocket

is incomplete and inaccessible.[3][4]

The binding of aurovertin is stabilized by a network of interactions with key amino acid

residues. A pivotal residue in this interaction is β-Arginine 412 (in bovine F1-ATPase), which

has been confirmed through mutational studies to be essential for aurovertin binding.[2] The

equivalent residue in E. coli F1-ATPase is β-Arginine 398.[5] This arginine residue is believed

to form a specific charged donor-acceptor hydrogen bond with the 7-hydroxyl group of
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aurovertin.[5] The aurovertin B molecule bound to the βTP subunit also interacts with α-

Glutamate 399 in the adjacent αTP subunit, further stabilizing the complex.[2] In contrast, the

aurovertin molecule in the βE subunit is positioned too far from the corresponding residue in

the αE subunit to form a similar interaction.[2]

The binding of aurovertin does not directly overlap with the nucleotide-binding site, which is

consistent with its uncompetitive mode of inhibition.[6] Instead, aurovertin appears to lock the

catalytic interfaces in an open conformation, thereby preventing the conformational changes

necessary for the cyclic interconversion of the catalytic sites, a cornerstone of the binding

change mechanism of ATP synthesis.[2]

Quantitative Binding and Inhibition Data
The interaction of aurovertin with the F1-ATPase β subunit has been quantified through

various kinetic and binding studies. The inhibitor displays a higher affinity during ATP synthesis

compared to ATP hydrolysis, explaining its differential inhibitory effects.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1171891?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2885316/
https://www.benchchem.com/product/b1171891?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2757082/
https://www.benchchem.com/product/b1171891?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2757082/
https://www.benchchem.com/product/b1171891?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9418591/
https://www.benchchem.com/product/b1171891?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2757082/
https://www.benchchem.com/product/b1171891?utm_src=pdf-body
https://storage.freidok.ub.uni-freiburg.de/publications/229480/QAacsrcjagiVIfDI/1-s2.0-S2666166722005032-main.pdf?response-content-disposition=attachment%3B%20filename%3D%221-s2.0-S2666166722005032-main.pdf%22&X-Amz-Content-Sha256=UNSIGNED-PAYLOAD&X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=gYUBrnhfGJEZyIT0Fc7R%2F20251218%2Fus-east-1%2Fs3%2Faws4_request&X-Amz-Date=20251218T064846Z&X-Amz-SignedHeaders=host&X-Amz-Expires=600&X-Amz-Signature=4faaeb8c024fee32312d296242d002d44de7539ac9503d05288501289f704a43
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value
Species/Syste
m

Comments Reference(s)

Ki(ES) for ATP

Synthesis
25 nM

Bovine Heart

Mitochondria

Indicates high

affinity for the

enzyme-

substrate

complex during

ATP synthesis.

[7]

Ki(ES) for ATP

Hydrolysis
120 nM

Bovine Heart

Mitochondria

Lower affinity

during ATP

hydrolysis

compared to

synthesis.

[7]

Kd for

dissociated F1
0.4 µM

Beef-heart

mitochondrial

ATPase

Determined by

fluorescence

measurements;

two

indistinguishable

binding sites.

[8]

Kd for isolated β

subunit
0.56 µM

Beef-heart

mitochondrial

ATPase

Determined by

fluorescence

measurements;

one aurovertin

binding site per

isolated β

subunit.

[8]

Kd for ADP

binding to F1 (no

aurovertin)

High affinity: 0.6-

0.8 µMLow

affinity: 8-10 µM

Beef heart

mitochondria

Curvilinear

Scatchard plots

indicate multiple

binding sites with

different

affinities.

[9]

Kd for ATP

binding to F1 (no

High affinity: 0.3-

0.5 µMLow

Beef heart

mitochondria

Curvilinear

Scatchard plots

[9]
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aurovertin) affinity: 7-10 µM indicate multiple

binding sites with

different

affinities.

Kd for ADP

binding to F1

(saturating

aurovertin)

2 µM
Beef heart

mitochondria

Aurovertin

abolishes the

curvilinearity of

the Scatchard

plot, indicating

homogeneity of

ADP binding

sites.

[9]

Experimental Protocols
Isolation of F1-ATPase β Subunit
This protocol is adapted from the procedure for dissociating beef-heart mitochondrial F1-

ATPase.[8]

Dissociation of F1-ATPase:

Incubate purified beef-heart mitochondrial F1-ATPase in a solution containing 0.85 M LiCl.

Maintain the incubation on ice for a specified period to induce dissociation of the subunits.

ATP can be included to offer partial protection against inactivation.[8]

Chromatographic Separation:

Load the dissociated F1-ATPase mixture onto a DEAE-cellulose chromatography column

pre-equilibrated with a suitable buffer.

The δ subunit will not be adsorbed and will be present in the flow-through.

Elute the β subunit from the column using a salt gradient.

The α and γ subunits will remain bound to the column under these conditions.[8]
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Verification:

Confirm the identity and purity of the isolated β subunit using SDS-PAGE and Western

blotting with an antibody specific for the β subunit.

The isolated β subunit should exhibit no ATPase activity but should react with aurovertin,

leading to an enhancement of its fluorescence.[8]

Fluorescence Titration of Aurovertin Binding
This method is used to determine the dissociation constant (Kd) of aurovertin binding.[8]

Preparation:

Prepare solutions of the isolated F1-ATPase β subunit (or dissociated F1) at a known

concentration in a suitable buffer.

Prepare a stock solution of aurovertin in ethanol.

Measurement:

In a fluorometer cuvette, add the protein solution.

Titrate the protein solution with small aliquots of the aurovertin stock solution.

After each addition, mix and allow the system to equilibrate.

Measure the fluorescence enhancement of aurovertin at its characteristic excitation and

emission wavelengths. Aurovertin binding to the β subunit leads to a significant increase

in its fluorescence quantum yield.[8]

Data Analysis:

Plot the change in fluorescence intensity as a function of the aurovertin concentration.

Fit the resulting binding curve to a suitable binding isotherm (e.g., the Hill equation or a

simple one-site binding model) to determine the dissociation constant (Kd).
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X-ray Crystallography of the F1-ATPase-Aurovertin
Complex
This protocol provides a general workflow for determining the crystal structure of the F1-

ATPase in complex with aurovertin.[4][6]

Crystallization of F1-ATPase:

Grow crystals of bovine heart F1-ATPase using microdialysis in the presence of AMP-PNP

and ADP.[6]

Soaking with Aurovertin:

Prepare an ethanolic solution of aurovertin B (e.g., 2 mM).

Add the aurovertin solution to the crystallization solution outside the microdialysis button,

allowing the inhibitor to diffuse into the crystal.[6]

Cryo-protection and Data Collection:

Transfer the aurovertin-soaked crystals to a cryo-protectant solution before flash-cooling

them in liquid nitrogen.

Collect X-ray diffraction data from the frozen crystals using a synchrotron radiation source.

Structure Determination and Refinement:

Solve the structure of the F1-ATPase-aurovertin complex using difference Fourier

analysis, with the known structure of F1-ATPase as a starting model.[4][6]

Refine the atomic model against the experimental diffraction data to obtain the final

structure.

ATPase Activity Assay for Inhibition Studies
This protocol describes a method to measure the inhibitory effect of aurovertin on the ATP

hydrolysis activity of F1-ATPase.[10]
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Reaction Mixture:

Prepare a reaction buffer containing an ATP regenerating system (e.g., pyruvate kinase

and phosphoenolpyruvate) to maintain a constant ATP concentration.

Add a known amount of F1-ATPase to the reaction mixture.

Include varying concentrations of aurovertin to be tested.

Initiation and Measurement:

Initiate the reaction by adding a defined concentration of ATP.

Monitor the rate of ATP hydrolysis by measuring the production of ADP or inorganic

phosphate over time. This can be done using a variety of methods, including

spectrophotometric assays coupled to NADH oxidation or colorimetric assays for

phosphate detection.

Data Analysis:

Determine the initial velocity of the reaction at each aurovertin concentration.

Plot the enzyme activity as a function of the inhibitor concentration to determine the IC50

value.

To determine the inhibition constants (Ki and Ki'), perform the assay at various substrate

(ATP) and inhibitor concentrations and fit the data to the appropriate inhibition model (e.g.,

mixed, non-competitive).

Visualizations
Signaling Pathway of Aurovertin Inhibition
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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